molecular formula C4H4S B1597329 Thiophene-d4 CAS No. 2036-39-7

Thiophene-d4

Cat. No. B1597329
CAS RN: 2036-39-7
M. Wt: 88.17 g/mol
InChI Key: YTPLMLYBLZKORZ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-d4 is a variant of Thiophene, a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of Thiophene-d4 is 88.164 .


Chemical Reactions Analysis

Thiophene undergoes various chemical reactions. For instance, the hydrodesulfurization of thiophene has been studied over alumina supported sulfided molybdena, nickel-promoted molybdena, and over nickel .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that is insoluble in water but miscible with most organic solvents . The boiling point of Thiophene is 84.1°C and the melting point is -38.3°C .

Scientific Research Applications

Semiconductor and Fluorescent Compounds

Thiophene-based materials have garnered significant attention for their applications in electronic and optoelectronic devices due to their semiconducting and fluorescent properties. These materials are studied for their potential in fabricating advanced electronic components and for selective detection of biopolymers. The future developments in this area are expected to further explore the versatile applications of thiophene-based compounds in technology and biotechnology sectors (Barbarella, Melucci, & Sotgiu, 2005).

Organic Semiconductors

Thiophene-based π-conjugated organic molecules and polymers are key subjects of research due to their potential as organic semiconductors. These materials are fundamental in developing organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), showcasing the critical role of thiophene in advancing material chemistry and electronics (Turkoglu, Cinar, & Ozturk, 2017).

Photocatalytic Applications

Thiophene has been explored for its photocatalytic oxidation properties, particularly in environmental applications such as the removal of sulfur-containing compounds from gasoline. The use of BiVO4 co-loaded with Pt and RuO2 co-catalysts under visible light irradiation with molecular oxygen as an oxidant has demonstrated high activity in oxidizing thiophene to SO3. This research opens new pathways for treating sulfur-containing pollutants using photocatalytic processes (Lin et al., 2012).

Advanced Organic Electronics

Research on thiophene-based heteroarenes, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, highlights their application in field-effect transistors, showcasing excellent semiconductor characteristics. These materials exhibit significant field-effect mobility, underscoring the importance of thiophene derivatives in the development of high-performance organic electronics (Yamamoto & Takimiya, 2007).

Material Science Innovations

The synthesis and application of thiophene-based compounds extend into material science, where they are used to create innovative materials for organic thin-film transistors (OTFTs). Such applications demonstrate the utility of thiophene derivatives in enhancing the performance and durability of organic semiconductors against environmental and thermal stress (Kimura et al., 2015).

Safety And Hazards

Thiophene is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2,3,4,5-tetradeuteriothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPLMLYBLZKORZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(SC(=C1[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174285
Record name Thiophene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-d4

CAS RN

2036-39-7
Record name Thiophene-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene-d4
Reactant of Route 2
Thiophene-d4
Reactant of Route 3
Thiophene-d4
Reactant of Route 4
Thiophene-d4
Reactant of Route 5
Thiophene-d4
Reactant of Route 6
Thiophene-d4

Citations

For This Compound
29
Citations
WD Jones, RM Chin, TW Crane, DM Baruch - Organometallics, 1994 - ACS Publications
… ence of Thiophene-d4.(C6H5)2W(CH=CHCH=CHS) (5 mg, 0.013 mmol), thiophene-d4 (20 ?L, 0.25 mmol… The 2H NMR spectrum showed no evidence for incorporation of thiophene-d4. …
Number of citations: 76 pubs.acs.org
NN Sauer, RJ Angelici - Organometallics, 1987 - ACS Publications
… For an exchange mechanism (eq 5) involving rate-determining CH deprotonation by OH", one would expect the exchange in the deuterio analogue CpRu(tj-thiophene-d4)+ to be 5-7 …
Number of citations: 2 pubs.acs.org
BN CYVIN, SJ CYVIN - Acta Chem. Scand, 1969 - actachemscand.org
… Calculated frequencies for the molecules are given, including those of thiophene-d4, thiophene-2,5-d2, thiophene-3,4-<¿2, furan-d4, furan-2,5-ti2, and furan-3,4-d¡¡. … Thiophene-d4 …
Number of citations: 2 actachemscand.org
WD Jones, DA Vivic, RM Chin, JH Roache, AW Myers - Polyhedron, 1997 - Elsevier
… If this rearrangement is carried out in the presence of an excess of thiophene-d4, no incorporation of the deuterated thiophene into the product is observed, indicating that the …
Number of citations: 92 www.sciencedirect.com
WD Jones, RM Chin - Journal of the American Chemical Society, 1994 - ACS Publications
… [(C3Me5)IrH3]2(12 mg,0.018 mmol) and 3,3-dimethyl-1 -butene were dissolved in 0.5 mL of thiophene-d4 and placed in a Teflon-capped resealable NMR tube. The solution was heated …
Number of citations: 123 pubs.acs.org
PB Liescheski, DWH Rankin - Journal of Molecular Structure, 1988 - Elsevier
… These isotopic species were: thiophene, thiophene-d4, thiophene-7,8-d2 and thiophene6,9-d2. The vibrational amplitudes were calculated for both 0 and 300 K. The uncertainties in the …
Number of citations: 47 www.sciencedirect.com
SO Afolabi, B Semire, OK Akiode, MA Idowu - Theoretical Chemistry …, 2022 - Springer
Meeting the requirements and developments of modern society will be unachievable without a sustainable source of energy. However, dye sensitized solar cell (DSSC) has been found …
Number of citations: 13 link.springer.com
M Stefanova, L Gonsalvesh, SP Marinov, J Czech… - Bulg. Chem …, 2014 - bcc.bas.bg
Leonardite humic acids from Kaz Daglari (Turkey) are studied by reductive pyrolysis. Sample is pyrolysed in a H2 flow in the temperature range 250oC÷ 950oC. Volatiles are trapped in …
Number of citations: 5 www.bcc.bas.bg
FJ Ramirez, V Hernandez… - Journal of computational …, 1994 - Wiley Online Library
The vibrational spectra of oligomers of thiophene are treated theoretically with the main purpose of deriving information for the interpretation of the infrared and Raman spectra of the …
Number of citations: 32 onlinelibrary.wiley.com
Y Gu, J Yperman, J Vandewijngaarden, G Reggers… - Fuel, 2017 - Elsevier
… TD-GC/MS chromatograms were quantitatively interpreted by spiking the selective sorbents with 3 µg thiophene-d4. Different volatile sulphur compounds were quantitatively desorbed …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.